molecular formula C17H16BrNO2 B3940408 4-bromo-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide

4-bromo-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide

Cat. No. B3940408
M. Wt: 346.2 g/mol
InChI Key: VQIOSZUAAMSZIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide is a chemical compound that belongs to the class of benzamides. It is a synthetic compound that has been developed for scientific research purposes. This compound has been found to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide is not fully understood. However, it has been proposed that the compound exerts its biological effects by modulating various signaling pathways in cells. For example, the compound has been found to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation. The compound has also been found to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce the production of inflammatory cytokines by inhibiting the activity of NF-κB. Additionally, the compound has been found to protect neurons from damage by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. Additionally, the compound has been found to have potent biological activity, which makes it a useful tool for studying various biological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 4-bromo-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide. One direction is to further investigate the compound's mechanism of action and signaling pathways involved in its biological effects. Another direction is to study the compound's potential as a therapeutic agent for the treatment of various diseases, particularly cancer and inflammation. Additionally, future research could focus on developing new derivatives of the compound with improved biological activity and selectivity.

Scientific Research Applications

4-bromo-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide has been found to have potential applications in the field of medicinal chemistry. It has been studied for its potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been found to have anti-inflammatory activity by reducing the production of inflammatory cytokines. Additionally, the compound has been found to have neuroprotective activity by protecting neurons from damage.

properties

IUPAC Name

4-bromo-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO2/c18-14-7-5-13(6-8-14)17(20)19-11-16-15-4-2-1-3-12(15)9-10-21-16/h1-8,16H,9-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIOSZUAAMSZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C21)CNC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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